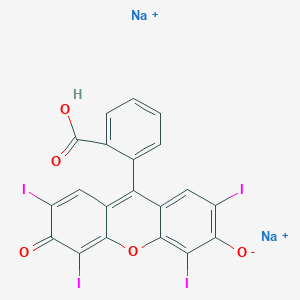
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate is a synthetic organic compound known for its vibrant color and unique chemical properties. This compound is often used as a dye and has applications in various scientific fields due to its distinct molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate typically involves the iodination of a xanthene derivative. The process begins with the preparation of the xanthene core, followed by the introduction of iodine atoms at specific positions on the molecule. The carboxyphenyl group is then added to complete the synthesis. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of the iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove iodine atoms or alter the carboxyphenyl group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order iodinated derivatives, while reduction could produce deiodinated compounds.
Aplicaciones Científicas De Investigación
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a fluorescent marker in cellular imaging and molecular biology experiments.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism by which Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths, leading to fluorescence. This property is exploited in various imaging techniques. The molecular targets and pathways involved include binding to specific proteins or nucleic acids, allowing for visualization of cellular structures and processes.
Comparación Con Compuestos Similares
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate can be compared to other xanthene-based dyes, such as:
Fluorescein: Similar in structure but lacks the iodine atoms, resulting in different fluorescence properties.
Eosin: Contains bromine atoms instead of iodine, used in histology for staining tissues.
Rhodamine: Another xanthene dye with different substituents, used in various fluorescence applications.
The uniqueness of this compound lies in its tetraiodinated structure, which imparts distinct optical properties and makes it suitable for specific scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H7I4Na2O5+ |
|---|---|
Peso molecular |
880.9 g/mol |
Nombre IUPAC |
disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-1 |
Clave InChI |
IINNWAYUJNWZRM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
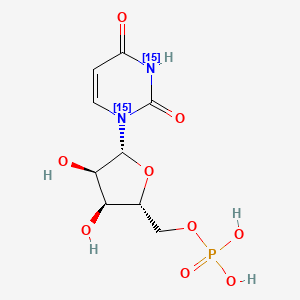
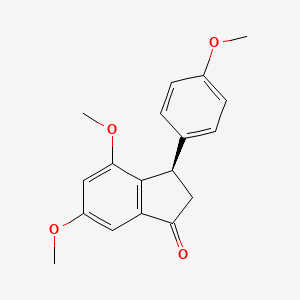

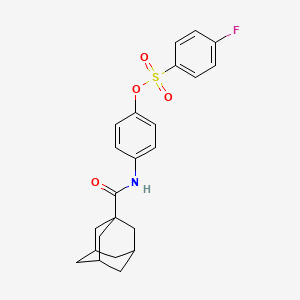
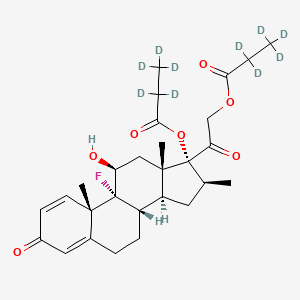
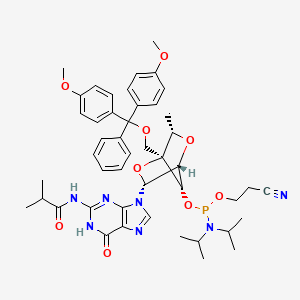
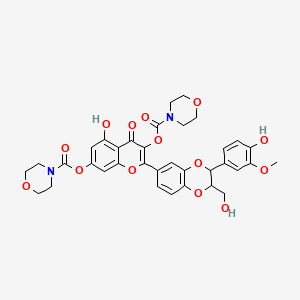
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
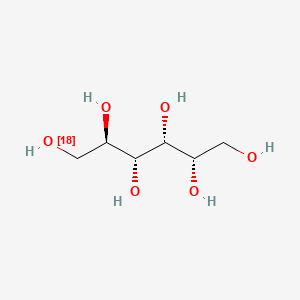

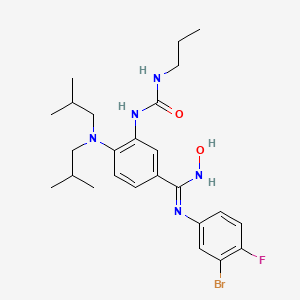
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
